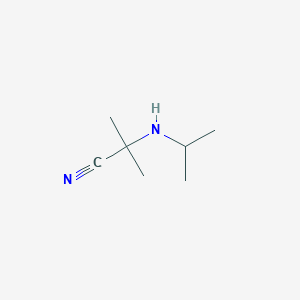

2-(Isopropylamino)-2-methylpropanenitrile

Description

Historical Context and Initial Scientific Inquiries

The scientific journey into the world of α-aminonitriles began in 1850 with the German chemist Adolph Strecker. ontosight.ai His pioneering work led to the development of a three-component reaction that would later be named the Strecker synthesis. ontosight.aiscbt.com This reaction involves the treatment of an aldehyde or a ketone with ammonia (B1221849) and hydrogen cyanide to produce an α-aminonitrile. ontosight.ai In its inaugural demonstration, Strecker synthesized alaninenitrile from acetaldehyde, ammonia, and hydrogen cyanide, which was then hydrolyzed to produce the amino acid alanine. scbt.com

This discovery was a landmark in organic chemistry, as it represented one of the first successful methods for the laboratory synthesis of amino acids, the fundamental building blocks of proteins. The initial inquiries into this reaction quickly revealed its broad scope. Researchers found that by using different starting materials—substituting ammonia with primary or secondary amines, and using various aldehydes and ketones—a wide array of N-substituted and α,α-disubstituted α-aminonitriles could be produced. ontosight.ai The synthesis of 2-(isopropylamino)-2-methylpropanenitrile is a direct extension of this classical reaction, conceptually derived from the condensation of acetone (B3395972), isopropylamine (B41738), and a cyanide source. The foundational principles established by Strecker laid the groundwork for over 170 years of research into the synthesis and application of this important class of compounds. nist.gov

Broader Significance within Organic Chemistry and Related Fields

The significance of α-aminonitriles, including this compound, extends far beyond their role as precursors to amino acids. They are recognized as exceptionally versatile synthetic intermediates in organic chemistry. nist.gov The dual functionality of the amino and nitrile groups allows for a diverse range of chemical transformations.

The nitrile group can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to form ketones. The adjacent amino group, meanwhile, can participate in cyclization reactions, leading to the formation of a wide variety of nitrogen-containing heterocyclic compounds, such as imidazoles and thiadiazoles. bldpharm.com This synthetic utility makes α-aminonitriles crucial building blocks in the synthesis of complex organic molecules. bldpharm.com

In the field of medicinal chemistry and drug discovery, the α-aminonitrile scaffold is of particular interest. N-acylated α-aminonitriles have been identified as a well-known class of mechanism-based inhibitors for serine and cysteine proteases, enzymes that play critical roles in numerous physiological and pathological processes. scbt.com Furthermore, the α-amino nitrile moiety is found within the structure of various natural products, including some alkaloids. ebi.ac.uk The ability to readily synthesize and modify these compounds makes them valuable tools for developing new therapeutic agents and agrochemicals. ebi.ac.uk

Current Research Landscape and Interdisciplinary Relevance

Contemporary research on α-aminonitriles continues to be an active and evolving area. A major focus of modern synthetic chemistry is the development of more efficient, environmentally benign, and catalytic methods for their preparation. While the Strecker reaction remains a cornerstone, significant efforts are being made to overcome some of its limitations, such as the use of stoichiometric amounts of highly toxic cyanide reagents. chemicalbook.com

Recent advancements include the use of organocatalysis, transition-metal catalysis, and photocatalysis to facilitate the synthesis of α-aminonitriles under milder conditions with greater control over stereochemistry. bldpharm.com Researchers are exploring alternative, less hazardous cyanide sources and developing catalytic systems that can be recycled and reused. sigmaaldrich.com For instance, recent studies have demonstrated the synthesis of α-aminonitriles using ammonium (B1175870) salts as catalysts, which avoids the direct use of cyanation reagents and represents a greener alternative to the classical Strecker approach. chemicalbook.com

The interdisciplinary relevance of α-aminonitriles is evident in their application in the total synthesis of complex, biologically active natural products. nist.gov Synthetic chemists leverage the unique reactivity of α-aminonitriles to construct intricate molecular architectures that would be difficult to access through other means. nist.gov While specific research focusing exclusively on this compound is not extensively documented in mainstream literature, its structural motif is relevant to the synthesis of more complex molecules. For example, related N-isopropylamino fragments are incorporated into pharmaceutical compounds, highlighting the potential of such building blocks in drug development. The ongoing exploration of new synthetic methodologies and applications ensures that α-aminonitriles will remain a topic of significant scientific interest across various chemical disciplines.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(propan-2-ylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-6(2)9-7(3,4)5-8/h6,9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVFMQDYRZEDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368845 | |

| Record name | 2-(isopropylamino)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16256-47-6 | |

| Record name | 2-(isopropylamino)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-[(propan-2-yl)amino]propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Isopropylamino 2 Methylpropanenitrile

Established Synthetic Routes and Reaction Pathways

The formation of 2-(isopropylamino)-2-methylpropanenitrile is primarily achieved through methods common to the synthesis of α-aminonitriles, with the Strecker reaction being the most prominent and historically significant approach. researchgate.netmdpi.com

The synthesis of α-aminonitriles from carbonyl compounds is fundamentally an amination process coupled with cyanation. The most classic example is the Strecker synthesis, first reported in 1850, which involves the reaction of a ketone (in this case, acetone), an amine (isopropylamine), and a cyanide source. mdpi.com

The reaction proceeds in two main steps:

Iminium Ion Formation: Acetone (B3395972) reacts with isopropylamine (B41738) in a nucleophilic addition-elimination reaction to form an imine intermediate. This imine is then protonated to generate a reactive electrophilic iminium ion.

Nucleophilic Cyanation: A cyanide anion (from sources like HCN, KCN, or trimethylsilyl (B98337) cyanide - TMSCN) attacks the iminium ion to form the final α-aminonitrile product. mdpi.com

This method is a cornerstone for producing a wide array of α-aminonitriles due to the ready availability of diverse ketone and amine starting materials. nih.govacs.org

The Strecker reaction is inherently a one-pot, multi-component reaction, which enhances its efficiency by avoiding the isolation of intermediates. mdpi.comclockss.org Modern advancements focus on improving the conditions and catalytic systems of this one-pot procedure. For instance, the use of trimethylsilyl cyanide (TMSCN) as a cyanide source is common in contemporary methods, as it is often safer to handle than hydrogen cyanide gas. mdpi.com

Another advanced approach involves the oxidative cyanation of secondary amines. This method functionalizes the carbon-hydrogen (C-H) bond adjacent to the nitrogen atom, offering an alternative pathway to α-aminonitriles without starting from a carbonyl compound. bohrium.comresearchgate.net While this is a powerful technique, its application is generally more complex than the traditional Strecker synthesis.

The development of one-pot syntheses remains a key area of research, aiming to improve reaction efficiency, minimize waste, and simplify purification processes. clockss.orgrsc.org

To enhance the efficiency and selectivity of α-aminonitrile synthesis, various catalytic systems have been developed. These catalysts can be broadly categorized into metal-based catalysts and organocatalysts. bohrium.com

Organocatalysis: A range of organocatalysts, such as succinic acid, thiourea, and sulfated polyborate, have been shown to effectively catalyze the Strecker reaction. bohrium.commdpi.com These catalysts are often favored as they are typically less toxic and more environmentally benign than their metal-based counterparts. For example, sulfated polyborate has been used to achieve excellent yields (up to 99%) in the three-component Strecker reaction under solvent-free conditions. mdpi.com

Metal Catalysis: Transition metal catalysts, including those based on iron, copper, and palladium, are also employed, particularly in oxidative cyanation reactions. bohrium.comresearchgate.net A relevant example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which has been used to synthesize a related compound, 2-(isopropylamino)-4-methylbenzonitrile, from 2-bromo-4-methylbenzonitrile (B184184) and isopropylamine. chemicalbook.com This highlights the utility of catalytic C-N bond formation in accessing such structures.

These catalytic strategies are crucial for developing more sustainable and efficient synthetic routes, which are particularly important for large-scale industrial production. mdpi.com

Table 1: Comparison of Synthetic Approaches for α-Aminonitriles

| Method | Key Reactants | Conditions | Advantages |

| Classical Strecker Synthesis | Ketone, Amine, HCN/KCN | Aqueous or alcoholic solvent | High atom economy, one-pot reaction |

| Organocatalytic Strecker | Ketone, Amine, TMSCN | Organocatalyst (e.g., thiourea, sulfated polyborate), often solvent-free | High yields, mild conditions, environmentally benign |

| Oxidative Cyanation | Tertiary or Secondary Amine, Cyanide Source, Oxidant | Metal or photocatalyst | Alternative route, C-H bond functionalization |

| Buchwald-Hartwig Amination | Aryl/Alkyl Halide, Amine | Palladium catalyst, base | Broad substrate scope, catalytic C-N bond formation |

Chemical Reactivity and Derivatization Studies

This compound contains two primary reactive centers: the nitrile group and the secondary amine. The chemical transformations of the molecule are dictated by the reactivity of these functional groups.

The nitrile group is a versatile functional group that can be converted into several other important moieties, making α-aminonitriles valuable synthetic intermediates. enamine.netontosight.ai

Reduction to Primary Amines: The nitrile group can be readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This transformation converts this compound into a 1,2-diamine, specifically N¹-isopropyl-2-methylpropane-1,2-diamine. This reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org A similar reduction of 2-amino-2-methylpropionitrile to produce 2-amino-2-methylpropylamine has been documented in patent literature. google.com

Hydrolysis to Carboxylic Acids and Amides: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. libretexts.orglibretexts.org This reaction typically proceeds through an amide intermediate, which can sometimes be isolated. Complete hydrolysis yields an α-amino acid, in this case, 2-(isopropylamino)-2-methylpropanoic acid. This transformation is a key step in the synthesis of non-natural amino acids from α-aminonitriles. enamine.net

Addition of Organometallic Reagents: Grignard reagents can add to the electrophilic carbon of the nitrile group. libretexts.orglibretexts.org Subsequent hydrolysis of the resulting imine intermediate yields a ketone. This allows for the formation of a new carbon-carbon bond and the synthesis of α-amino ketones.

Table 2: Key Transformations of the Nitrile Group

| Reaction | Reagent(s) | Product Functional Group |

| Reduction | LiAlH₄, H₂O workup | Primary Amine (-CH₂NH₂) |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Partial Hydrolysis | H₂O, acid or base | Amide (-CONH₂) |

| Grignard Reaction | 1. R-MgX, 2. H₃O⁺ | Ketone (-C(=O)R) |

The secondary amine in this compound is nucleophilic and can undergo a variety of chemical transformations, including alkylation and acylation. enamine.net The presence of the adjacent nitrile group can influence its reactivity.

Acylation: The secondary amine can react with acylating agents such as acyl chlorides or anhydrides to form amides. nih.gov For example, reaction with acetyl chloride would yield N-(1-cyano-1-methylethyl)-N-isopropylacetamide. This is a common derivatization technique for amines.

Alkylation: As a nucleophile, the secondary amine can be alkylated by reacting with alkyl halides in an Sₙ2 reaction. libretexts.org This would result in the formation of a tertiary amine. However, over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction.

Derivatization for Analysis: For analytical purposes, amines are often derivatized to make them detectable by techniques like HPLC with fluorescence detection. Reagents such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react readily with primary and secondary amines under mild conditions to form stable, fluorescent derivatives. sigmaaldrich.com

The chemoselectivity of reactions involving this compound is an important consideration. For instance, when using a reagent that could react with both the amine and the nitrile (such as a strong reducing agent), reaction conditions must be carefully controlled to achieve the desired outcome.

Stereoselective Synthesis of Chiral Analogs

The synthesis of specific stereoisomers of chiral analogs of this compound is crucial for investigating their structure-activity relationships. Asymmetric synthesis and chiral resolution are the two primary strategies employed to obtain enantiomerically pure compounds. wikipedia.org

Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to introduce stereocenters in a controlled manner, leading directly to the desired enantiomer. mdpi.com For analogs of this compound, this could involve the asymmetric addition of a cyanide equivalent to a prochiral imine precursor. The choice of chiral catalyst is critical for achieving high enantioselectivity.

Commonly used catalysts for such transformations include chiral Lewis acids, Brønsted acids, and organocatalysts. metu.edu.tr For instance, a chiral phosphoric acid catalyst could be employed to protonate the imine, creating a chiral environment that directs the nucleophilic attack of the cyanide source to one face of the imine, yielding an excess of one enantiomer. The efficiency of such a synthesis is evaluated by the diastereomeric excess (de) and enantiomeric excess (ee). researchgate.netnih.gov

Chiral Resolution: This method involves the separation of a racemic mixture of a chiral analog into its individual enantiomers. wikipedia.org One common technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid. wikipedia.org The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Subsequently, the resolving agent is removed to yield the pure enantiomers.

Another widely used method for chiral resolution is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). mdpi.comnih.gov The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. nih.gov Various types of CSPs are available, including those based on polysaccharides like cellulose (B213188) and amylose. nih.gov

| Method | Description | Key Parameters | Potential Chiral Reagents/Catalysts |

|---|---|---|---|

| Asymmetric Synthesis | Direct formation of a specific enantiomer using a chiral influence. | Enantiomeric Excess (ee), Diastereomeric Excess (de), Yield | Chiral Phosphoric Acids, Chiral Lewis Acids, Organocatalysts |

| Chiral Resolution via Diastereomeric Salt Formation | Separation of enantiomers through the formation and crystallization of diastereomeric salts. | Solubility of Diastereomers, Choice of Resolving Agent | (R)-(-)-Mandelic acid, (+)-Tartaric acid |

| Chiral Chromatography | Separation of enantiomers based on differential interaction with a chiral stationary phase. | Stationary Phase, Mobile Phase, Resolution Factor (Rs) | Cellulose-based CSPs, Amylose-based CSPs |

Preparation of Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. medchemexpress.com The preparation of labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C). medchemexpress.com

Deuterium Labeling: Deuterium can be introduced into the molecule at specific positions. For instance, the isopropyl group could be deuterated by using deuterated isopropanol (B130326) or isopropylamine as a starting material. Alternatively, selective hydrogen-deuterium exchange reactions can be performed on the final compound or a late-stage intermediate under basic or acidic conditions with a deuterium source like D₂O. x-chemrx.com The position and extent of labeling are crucial for the intended mechanistic study.

Carbon-13 Labeling: The introduction of ¹³C can be more synthetically challenging and often requires the use of ¹³C-labeled starting materials. researchgate.net For example, to label the nitrile carbon, one would need to use a ¹³C-labeled cyanide source, such as K¹³CN, in the final synthetic step. Labeling the quaternary carbon would necessitate a more complex synthetic route starting from a ¹³C-labeled acetone or a related precursor. The choice of the labeled position depends on the specific bond formation or cleavage being investigated. medchemexpress.com

The synthesis of these labeled compounds generally follows the same synthetic routes as their unlabeled counterparts, with the isotopic label being introduced at a strategic point. x-chemrx.com The purity and isotopic enrichment of the final labeled compound are critical and are typically determined by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

| Isotope | Labeling Position | Potential Labeled Precursor | Analytical Technique for Verification |

|---|---|---|---|

| Deuterium (²H) | Isopropyl group | Deuterated Isopropylamine | ¹H NMR, ²H NMR, Mass Spectrometry |

| Carbon-13 (¹³C) | Nitrile Carbon | Potassium Cyanide (K¹³CN) | ¹³C NMR, Mass Spectrometry |

| Carbon-13 (¹³C) | Quaternary Carbon | ¹³C-labeled Acetone | ¹³C NMR, Mass Spectrometry |

Investigation of Biological Interactions and Pharmacological Relevance of 2 Isopropylamino 2 Methylpropanenitrile

Exploration of Biochemical Pathways and Molecular Targets

The biological activity of a compound is intrinsically linked to its interaction with cellular components, including enzymes and receptors, and its ability to modulate signaling pathways. While direct research on 2-(Isopropylamino)-2-methylpropanenitrile is limited, the broader class of α-aminonitriles has been shown to interact with various biological targets, offering insights into its potential mechanisms of action.

Enzyme kinetic studies are fundamental to understanding how a molecule affects enzyme activity. These studies typically determine key parameters such as the Michaelis constant (Km), which indicates the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax) of the reaction. Inhibitors can affect these parameters in different ways, revealing their mechanism of action. For instance, competitive inhibitors increase the apparent Km without changing the Vmax, while noncompetitive inhibitors decrease the Vmax without affecting the Km. khanacademy.org

Aminonitrile-containing compounds have been identified as inhibitors of various enzymes, particularly proteases. The nitrile group can act as an electrophilic "warhead," forming a reversible covalent bond with nucleophilic residues like serine or cysteine in the enzyme's active site. acs.org This mechanism is observed in drugs like saxagliptin (B632) and vildagliptin, which are α-aminonitrile inhibitors of dipeptidyl peptidase-4 (DPP-4). nih.govresearchgate.net In these cases, the nitrile moiety is crucial for the inhibitory activity.

Table 1: Hypothetical Enzyme Inhibition Data for this compound This table is illustrative and not based on experimental data.

| Inhibitor Concentration (µM) | Substrate Concentration (mM) | Initial Velocity (µmol/min) |

| 0 | 0.1 | 5.2 |

| 0 | 0.5 | 16.7 |

| 0 | 1.0 | 25.0 |

| 0 | 2.0 | 33.3 |

| 10 | 0.1 | 3.1 |

| 10 | 0.5 | 11.1 |

| 10 | 1.0 | 18.2 |

| 10 | 2.0 | 25.0 |

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest and measure the ability of the test compound to displace the radioligand. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's binding affinity. Functional assays, on the other hand, measure the biological response that occurs after a compound binds to a receptor, determining whether the compound is an agonist or an antagonist.

The nitrile group in a molecule can act as a hydrogen bond acceptor, interacting with amino acid residues in the binding pocket of a receptor. nih.gov While there are no specific receptor binding studies published for this compound, its chemical structure could allow for interactions with various receptor types. To ascertain its receptor binding profile, a comprehensive screening against a panel of known receptors would be required.

Cellular signaling pathways are complex networks that control fundamental cellular processes. The phosphatidylinositol 3-kinase (PI3K) pathway and the CDC-like kinase (CLK) pathway are critical in cell survival, proliferation, and gene expression regulation, and their dysregulation is often implicated in diseases like cancer. nih.gov

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth and survival. nih.gov While direct inhibition of PI3K by this compound has not been reported, structurally related aminonitriles have been used as intermediates in the synthesis of potent PI3K inhibitors. This suggests that the aminonitrile scaffold could be a starting point for developing molecules that target this pathway. The modulation of the PI3K pathway can be assessed by measuring the phosphorylation status of key proteins like Akt and S6 kinase using techniques such as Western blotting. nih.gov

CDC-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. nih.gov Inhibition of CLKs can alter splicing patterns and induce apoptosis in cancer cells, making them an attractive therapeutic target. nih.gov Although there is no direct evidence of this compound inhibiting CLK kinases, the development of small molecule CLK inhibitors has been an active area of research.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-activity relationship (SAR) analysis is a critical component of drug discovery that involves modifying the chemical structure of a compound to understand how these changes affect its biological activity.

The rational design of compound libraries involves the systematic modification of a lead compound to explore the chemical space around it. For this compound, a library of derivatives could be synthesized by modifying the isopropyl group, the methyl groups, or by replacing the nitrile group with other functional groups. The synthesis of α-aminonitriles can be achieved through various methods, including the Strecker reaction. mdpi.com

For example, in the context of developing CLK inhibitors, researchers have synthesized libraries of compounds based on different scaffolds to understand the SAR. These studies have revealed that specific substitutions on the core structure can significantly impact potency and selectivity.

Table 2: Exemplary Synthetic Derivatives of a Lead Compound for SAR Studies This table is for illustrative purposes and does not represent actual synthesized compounds of this compound.

| Compound ID | R1 (Modification of Isopropyl Group) | R2 (Modification of Methyl Group) | Biological Activity (IC50, µM) |

| Lead | Isopropyl | Methyl | 10.5 |

| Analog 1 | Cyclohexyl | Methyl | 5.2 |

| Analog 2 | tert-Butyl | Methyl | 15.8 |

| Analog 3 | Isopropyl | Ethyl | 8.9 |

| Analog 4 | Isopropyl | Phenyl | > 50 |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create predictive models based on the three-dimensional properties of the molecules. nih.gov

These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. For instance, QSAR studies on c-Src kinase inhibitors have successfully identified key structural features required for high potency. imist.ma While a specific QSAR model for this compound derivatives is not available, the principles of QSAR could be applied to a library of its analogs to predict their potential as, for example, kinase inhibitors. The development of a robust QSAR model requires a dataset of compounds with a wide range of biological activities and structural diversity. rsc.org

An extensive search for scientific literature and data concerning the biological and pharmacological properties of the chemical compound this compound has been conducted. Despite a thorough investigation across multiple scientific databases and research repositories, no specific information was found regarding its biological interactions, pharmacological relevance, pharmacophores, in vitro cytotoxicity, or mechanistic studies in model organisms.

The performed searches aimed to retrieve data for the following sections as outlined in the user's request:

Cellular and Organismal Responses to this compound:

Potential as a Research Probe in Specific Biological Systems:The literature search did not yield any information on the use or potential of this compound as a research probe.

General searches on the broader class of aminonitriles indicate that some compounds within this chemical family exhibit biological activity. However, these findings are not specific to this compound and therefore cannot be used to fulfill the requirements of the requested article, which is strictly focused on this particular compound.

Consequently, due to the absence of any available research data for this compound, it is not possible to generate the requested article.

Academic Toxicological Studies and Environmental Impact Assessment of 2 Isopropylamino 2 Methylpropanenitrile

In Vitro and In Vivo Toxicological Evaluation Methodologies

No specific toxicological evaluations for 2-(isopropylamino)-2-methylpropanenitrile were found in the reviewed literature. Research on the toxicity of triazine herbicides has predominantly focused on the parent compounds (e.g., atrazine, cyanazine) and their more commonly detected metabolites, such as desethyl atrazine (DEA), deisopropyl atrazine (DIA), and diaminochlorotriazine (DACT). mdpi.comwho.int

Acute and Repeated-Dose Toxicity Research Paradigms

Specific acute or repeated-dose toxicity studies for this compound are not available in the public domain. While the acute toxicity of the parent compound, cyanazine, has been established in various animal models, this data does not extend to its specific nitrile-containing metabolite. who.int Toxicological assessments of triazine metabolites often group them with the parent compound due to similar expected effects, a practice that highlights the absence of individual metabolite data. health.state.mn.us

Interactive Table: Acute Toxicity Data

No specific data available for this compound.

| Test Organism | Route of Administration | LC50/LD50 | Source |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Genotoxicity and Mutagenicity Assessments in Standard Models

There is no available information from standard genotoxicity and mutagenicity assays, such as the Ames test or in vivo/in vitro chromosomal aberration tests, conducted specifically on this compound. Studies assessing the genotoxic potential of atrazine and some of its major metabolites have been performed, but these investigations did not include this compound. osti.govcdc.gov

Developmental and Reproductive Toxicity Studies

No developmental or reproductive toxicity studies specifically investigating the effects of this compound were identified. The parent compound, cyanazine, has been evaluated for such effects, with studies noting developmental toxicity in rats and rabbits at certain exposure levels. who.intmt.gov However, the toxicological profile of this specific degradation product has not been independently characterized.

Investigation of Organ-Specific Toxicities and Molecular Mechanisms

Data on organ-specific toxicities or the molecular mechanisms of action for this compound are absent from the scientific literature. The primary toxicological concerns for parent triazines like atrazine and cyanazine relate to their effects on the endocrine and reproductive systems. nih.govcdc.gov It is unknown if this compound shares these or other organ-specific toxicities.

Environmental Fate and Ecotoxicology in Research Contexts

While this compound is a known environmental transformation product of cyanazine, its own environmental fate and ecotoxicology have not been the subject of detailed research.

Computational Chemistry and Theoretical Investigations of 2 Isopropylamino 2 Methylpropanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT), Ab Initio, and semi-empirical methods provide a microscopic view of electronic distribution, molecular orbitals, and reactivity indices.

Density Functional Theory (DFT) Applications for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 2-(isopropylamino)-2-methylpropanenitrile, DFT calculations could provide valuable data on its geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity. Reactivity descriptors, including Fukui functions and local softness, could pinpoint the most reactive sites within the molecule, predicting its behavior in chemical reactions. However, no specific DFT studies have been published for this compound.

Ab Initio and Semi-Empirical Molecular Orbital Theory Analysis

Ab initio and semi-empirical methods offer alternative approaches to studying molecular orbitals and energy levels. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO, for instance, is a key indicator of molecular stability. At present, such analyses for this compound are absent from the scientific literature.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

Molecular modeling and simulations are essential tools for exploring the three-dimensional structure of molecules, their dynamic behavior, and their interactions with other molecules, which is particularly relevant for understanding potential biological activity or material properties.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical step in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target. There are currently no published molecular docking studies featuring this compound, leaving its potential interactions with biological targets unexplored.

Conformational Landscape Exploration and Energy Calculations

Most flexible molecules, including this compound, can exist in multiple spatial arrangements known as conformations. Exploring the conformational landscape to identify low-energy, stable conformers is vital for understanding its physical and chemical properties. Techniques like systematic or stochastic conformational searches followed by energy calculations would be necessary to map out its potential energy surface. This information is not currently available.

Molecular Dynamics Simulations for Dynamic Behavior and Binding Affinity

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior of a molecule and its complexes. MD simulations could be used to study the conformational flexibility of this compound in different environments and to calculate its binding free energy with a target receptor, providing a more accurate assessment of binding affinity than docking alone. As with the other computational methods, no MD simulation studies for this specific compound have been reported.

Predictive Modeling for Chemical and Biological Behavior

Predictive modeling in computational chemistry utilizes the molecular structure of a compound to forecast its physicochemical properties and biological activities. This in silico approach is crucial for efficiently screening new chemical entities, prioritizing them for further testing, and minimizing the need for extensive experimental studies, thereby saving time and resources. researchgate.netjscimedcentral.com For this compound, these models can offer valuable insights into its behavior and potential effects.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their physicochemical properties. aidic.itnih.gov The fundamental principle of QSPR is that the structure of a molecule, encoded in numerical descriptors, dictates its properties. conicet.gov.ar These models are developed by creating a mathematical relationship between calculated molecular descriptors and experimentally determined properties for a set of known compounds. nih.gov Once validated, the model can predict properties for new or untested compounds like this compound.

The process of developing a QSPR model involves several key steps:

Data Set Selection : A collection of structurally diverse compounds with reliable experimental data for a specific property (e.g., boiling point, water solubility) is assembled.

Molecular Descriptor Calculation : For each molecule in the set, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and electronic (e.g., dipole moment) features.

Model Generation : Statistical techniques, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking a selection of the most relevant descriptors to the property of interest. conicet.gov.ar

Validation : The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com

For this compound, a validated QSPR model could predict essential physicochemical parameters without the need for laboratory experiments. Such predictions are valuable for regulatory purposes and for understanding the compound's environmental fate and transport. aidic.it

Below is an illustrative table of physicochemical parameters that could be predicted for this compound using various QSPR models, along with the types of molecular descriptors that are typically influential in such predictions.

| Physicochemical Property | Predicted Value (Hypothetical) | Influential Molecular Descriptors (Examples) | Significance of Prediction |

|---|---|---|---|

| Boiling Point (°C) | 165.8 | Molecular Weight, Wiener Index, Polar Surface Area | Important for assessing volatility and for purification process design (e.g., distillation). |

| Water Solubility (log S) | -0.75 | LogP (Octanol-Water Partition Coefficient), Number of Hydrogen Bond Donors/Acceptors | Crucial for predicting environmental distribution and bioavailability. researchgate.net |

| Vapor Pressure (Pa at 25°C) | 150 | Boiling Point, Molar Volume, Heat of Vaporization | Determines the tendency of the compound to evaporate, affecting inhalation exposure risk. |

| LogP (Octanol-Water Partition) | 1.9 | Molecular Surface Area, Atomic Contributions, Polarizability | Indicates lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties. |

In Silico Toxicology Prediction and Risk Assessment

In silico toxicology employs computational methods to predict the potential adverse effects of chemicals on human health and the environment. researchgate.netnih.gov These approaches are gaining prominence in regulatory toxicology as a means to prioritize substances for testing, guide risk assessment, and reduce reliance on animal experimentation. nih.govfda.gov For a compound like this compound, where public toxicological data may be limited, in silico methods provide a critical first-tier evaluation of potential hazards.

Several computational methodologies are used for toxicity prediction:

(Quantitative) Structure-Activity Relationships ((Q)SARs) : Similar to QSPR, (Q)SAR models link molecular structures and substructures to specific toxicological endpoints. ceon.rs These models are trained on datasets of compounds with known toxicities. A key concept in toxicological SAR is the "structural alert," which is a molecular fragment known to be associated with a particular type of toxicity (e.g., mutagenicity). nih.govyoutube.com The presence of the nitrile group in this compound, for instance, would be a feature assessed by these models for potential reactivity and toxicity. nih.gov

Expert Systems : These are software systems that encapsulate toxicological knowledge in the form of rules. They use a combination of (Q)SAR models and rule-based approaches based on expert knowledge to predict toxicity across multiple endpoints.

Read-Across : This approach involves predicting the toxicity of a substance by using data from one or more structurally similar compounds (analogs). nih.gov The assessment relies on the assumption that structurally similar molecules will have similar biological activities.

These models can predict a wide range of toxicological endpoints. A comprehensive in silico assessment for this compound would typically evaluate several key areas of concern in human health risk assessment.

The following table provides a hypothetical summary of results from an in silico toxicological assessment of this compound.

| Toxicological Endpoint | Prediction (Hypothetical) | Basis of Prediction (Methodology) | Implication for Risk Assessment |

|---|---|---|---|

| Bacterial Mutagenicity (Ames Test) | Negative | (Q)SAR models based on statistical analysis of fragments from known mutagens and non-mutagens. | Low concern for mutagenic potential, a key indicator for carcinogenicity. ceon.rs |

| Carcinogenicity | Equivocal / Inconclusive | Structural alert analysis and statistical (Q)SAR models. The aminonitrile moiety may be flagged for further review. | Suggests the need for further data or expert review to conclude on carcinogenic potential. |

| Developmental Toxicity | Possible Concern | Read-across from structurally similar short-chain aliphatic nitriles. | Highlights a potential hazard that may require prioritization for experimental testing if exposure to sensitive populations is expected. |

| Skin Sensitization | Positive | (Q)SAR models identifying structural alerts for protein binding, a key event in skin sensitization. | Indicates a potential for causing allergic contact dermatitis, relevant for occupational handling guidelines. |

Broader Academic Implications and Future Research Trajectories

Identification of Knowledge Gaps and Unexplored Research Avenues

A significant knowledge gap exists in the scientific literature concerning the specific properties and potential applications of 2-(Isopropylamino)-2-methylpropanenitrile. This absence of dedicated research presents a fertile ground for novel investigations.

Key Unexplored Research Avenues:

Stereochemistry and Asymmetric Synthesis: The quaternary carbon atom in this compound, bonded to an amino group, a nitrile group, and two methyl groups, makes it an interesting, albeit achiral, model for studying the synthesis of more complex, sterically hindered α-aminonitriles. Future research could focus on developing novel stereoselective synthetic routes to chiral analogs of this compound. The classic Strecker reaction, a cornerstone for α-aminonitrile synthesis, could be adapted using chiral auxiliaries or catalysts to produce enantioenriched products. mdpi.comresearchgate.net The development of such methods would be a significant contribution to the field of organic synthesis.

Reactivity and Mechanistic Studies: The steric hindrance provided by the isopropyl and gem-dimethyl groups likely influences the reactivity of both the amino and nitrile functionalities. Detailed mechanistic studies, potentially employing computational modeling, could elucidate the effects of this steric bulk on reaction pathways and kinetics. rsc.org For instance, investigating the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid under various conditions would provide valuable insights into its stability and potential as a synthetic precursor.

Bioactivity and Pharmacological Potential: The broader class of α-aminonitriles has been shown to possess a range of biological activities. researchgate.netbohrium.com However, the pharmacological profile of this compound remains entirely unexplored. Screening this compound for various biological activities, such as antimicrobial, antifungal, or anticancer properties, could reveal unexpected therapeutic potential. researchgate.net Its structural similarity to precursors of non-natural amino acids also suggests its potential utility in the synthesis of novel peptidomimetics with unique pharmacological properties.

Prebiotic Chemistry and the Origin of Life: α-Aminonitriles are considered key precursors in the prebiotic synthesis of amino acids. nih.govacs.org While simpler aminonitriles have been the focus of such studies, investigating the formation and stability of more complex structures like this compound under simulated prebiotic conditions could provide a more nuanced understanding of the chemical evolution that led to the building blocks of life.

Opportunities for Interdisciplinary Collaboration and Translational Research

The study of this compound offers numerous opportunities for collaboration between researchers in different fields, paving the way for translational research with real-world applications.

Potential Areas for Interdisciplinary Collaboration:

Organic Chemistry and Medicinal Chemistry: Synthetic organic chemists can collaborate with medicinal chemists to design and synthesize libraries of derivatives based on the this compound scaffold. These libraries could then be screened for biological activity, leading to the identification of new drug candidates. The journey from a simple organic molecule to a potential therapeutic agent is a prime example of translational research.

Computational Chemistry and Experimental Chemistry: Theoretical chemists can perform ab initio and density functional theory (DFT) calculations to predict the reactivity, spectral properties, and potential biological interactions of this compound. researchgate.net These computational predictions can then guide and inform experimental studies, leading to a more efficient and targeted research process.

Astrochemistry and Prebiotic Chemistry: Researchers in astrochemistry can search for the spectral signatures of this compound and similar complex aminonitriles in interstellar environments. Collaboration with prebiotic chemists could help to understand the potential role of such molecules in the origins of life on Earth and other celestial bodies. acs.org

Materials Science and Polymer Chemistry: While less explored for simple aminonitriles, the nitrile functionality is a key component in various polymers. Collaboration with materials scientists could explore the potential of incorporating this compound or its derivatives as monomers or additives to create novel polymers with unique thermal, mechanical, or chemical properties.

Development of Novel Research Methodologies and Technologies for Compound Analysis and Study

Advancements in analytical techniques are crucial for the detailed characterization and study of novel compounds like this compound. Future research in this area will benefit from the development and application of sophisticated methodologies.

Emerging Methodologies and Technologies:

Advanced Spectroscopic Techniques: While standard techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for structural elucidation, more advanced methods can provide deeper insights. libretexts.orgspectroscopyonline.comucalgary.ca Two-dimensional NMR techniques can be employed to unambiguously assign all proton and carbon signals, especially for more complex derivatives. Chiroptical spectroscopy methods, such as circular dichroism, would be essential for the analysis of any chiral analogs that are synthesized. acs.org

High-Resolution Mass Spectrometry: Modern mass spectrometry techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with high-resolution analyzers, can provide precise mass measurements for the unequivocal determination of elemental composition. libretexts.org Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, providing valuable structural information.

Chromatographic Methods for Enantioseparation: For future studies involving chiral derivatives of this compound, the development of robust chromatographic methods for enantioseparation will be critical. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) columns can be utilized to separate and quantify enantiomers, which is essential for both synthetic and pharmacological studies.

In-situ Reaction Monitoring: The use of in-situ spectroscopic techniques, such as ReactIR (in-situ FT-IR) and process NMR, can allow for the real-time monitoring of reactions involving this compound. This would provide valuable kinetic and mechanistic data for optimizing synthetic procedures and understanding reaction pathways. pnas.org

Q & A

Basic: What synthetic strategies are effective for producing 2-(Isopropylamino)-2-methylpropanenitrile, and how can reaction parameters be optimized?

Answer:

The compound can be synthesized via nucleophilic substitution or Strecker-type reactions. For example, reacting 2-methylpropanenitrile derivatives with isopropylamine under controlled pH (8–10) and temperature (60–80°C) may yield the target compound. Optimizing solvent polarity (e.g., acetonitrile or DMF) and catalyst use (e.g., K₂CO₃) can improve yields. Monitoring intermediates via TLC or HPLC is recommended .

Basic: Which analytical techniques are critical for verifying the purity and structure of this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., nitrile at ~120 ppm, isopropyl CH₃ splitting).

- IR Spectroscopy: Confirms nitrile (C≡N stretch ~2240 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹).

- GC-MS/HPLC: Quantifies purity and detects impurities (e.g., unreacted isopropylamine). Calibrate methods using reference standards from similar nitriles .

Advanced: How do steric and electronic effects of the isopropyl group influence the compound’s reactivity in nucleophilic additions?

Answer:

The isopropyl group introduces steric hindrance, reducing accessibility to the nitrile’s electrophilic carbon. Computational DFT studies can model charge distribution (e.g., Mulliken charges) to predict reactivity. Compare with analogs like 2-(cyclopropylamino)-2-methylpropanenitrile (used in procyazine synthesis) to isolate steric vs. electronic contributions .

Advanced: What computational approaches are suitable for studying the conformational dynamics of this compound?

Answer:

- Molecular Dynamics (MD): Simulate rotational barriers of the isopropyl group in solvents (e.g., water, ethanol).

- Density Functional Theory (DFT): Calculate energy minima for stable conformers using B3LYP/6-31G(d). Validate with experimental Raman spectra .

Advanced: In agrochemical research, how do structural modifications of this compound affect herbicidal activity?

Answer:

Replace the isopropyl group with cyclopropyl (as in procyazine) or aryl groups to assess binding to acetolactate synthase (ALS) enzymes. Use in vitro enzyme assays and molecular docking (e.g., AutoDock Vina) to correlate substituent size/polarity with inhibition constants (Ki). Field trials can validate phytotoxicity profiles .

Basic: What are common synthetic impurities, and how can they be quantified?

Answer:

Impurities include residual isopropylamine and dehydration byproducts (e.g., imines). Employ reverse-phase HPLC with a C18 column (mobile phase: 70% MeCN/30% H₂O + 0.1% TFA) for separation. Calibrate using spiked samples of known impurities .

Advanced: How can kinetic studies elucidate degradation pathways under environmental conditions?

Answer:

Design accelerated stability tests:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.